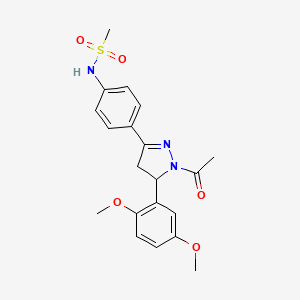
N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction and Physical Properties Studies
Research has examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound closely related to the one of interest. This study focused on the effect of temperature and concentration on these interactions, providing insights into the physical properties of similar compounds. Such studies are important for understanding solvent-solute interactions, which can be crucial for designing drug delivery systems and for optimizing reaction conditions in synthetic chemistry (Raphael et al., 2015).
Synthesis and Catalytic Behavior
Another area of research involves the synthesis of complexes and their catalytic behavior in reactions such as the transfer hydrogenation of ketones. For instance, arene ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands have been synthesized and shown to exhibit catalytic activity. This suggests potential applications of related compounds in catalysis, which is a critical aspect of synthetic organic chemistry and industrial processes (Carrión et al., 2007).
Enzyme Inhibition and Pharmacological Evaluation
Novel sulfonamide derivatives, including those with pyrazoline pharmacophores, have been designed and evaluated for their inhibitory potencies against enzymes such as acetylcholinesterase and carbonic anhydrase I and II. These studies indicate the potential of similar compounds in medicinal chemistry, particularly in designing inhibitors for specific enzymes involved in various diseases (Yamali et al., 2020).
Anti-inflammatory and Antimicrobial Activities
Research on 1,5-diarylpyrazole derivatives has shown that the methanesulfonamide group can significantly influence COX-2 inhibitory activity, suggesting potential applications in developing anti-inflammatory drugs. Such studies underscore the importance of specific functional groups in modulating the biological activity of compounds, which is essential for drug discovery and development (Singh et al., 2004).
Propiedades
IUPAC Name |
N-[4-[2-acetyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-19(17-11-16(27-2)9-10-20(17)28-3)12-18(21-23)14-5-7-15(8-6-14)22-29(4,25)26/h5-11,19,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUSHNHCHOIFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)
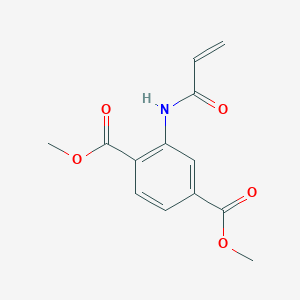
![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)
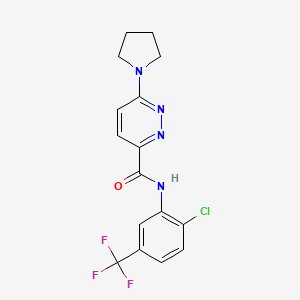
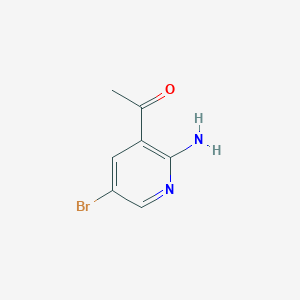

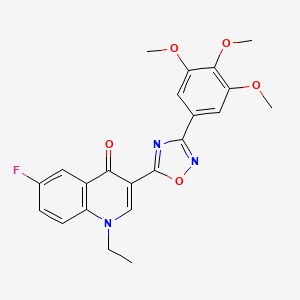

![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)
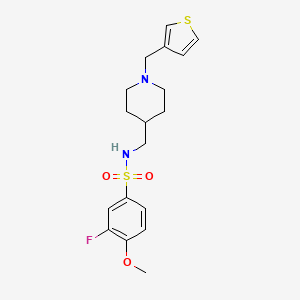

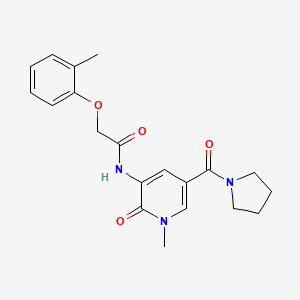
![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)